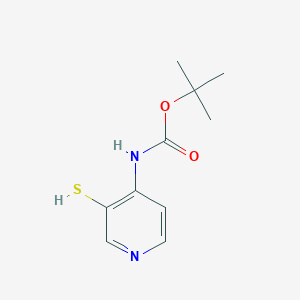






|
REACTION_CXSMILES
|
C(O[C:6]([NH:8][C:9]1[CH:14]=[CH:13][N:12]=[CH:11][C:10]=1[SH:15])=O)(C)(C)C>C(O)=O>[N:8]1[C:9]2[CH:14]=[CH:13][N:12]=[CH:11][C:10]=2[S:15][CH:6]=1
|


|
Name
|
|
|
Quantity
|
33.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C=NC=C1)S
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 days
|
|
Duration
|
3 d
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
a 5N aqueous solution (100 ml) of potassium hydroxide and ether were added to the residue
|
|
Type
|
CUSTOM
|
|
Details
|
to separate an organic layer
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was then distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography on silica gel (dichloromethane:methanol=25:1)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CSC=2C=NC=CC21
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.03 g | |
| YIELD: CALCULATEDPERCENTYIELD | 45.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |






|
REACTION_CXSMILES
|
C(O[C:6]([NH:8][C:9]1[CH:14]=[CH:13][N:12]=[CH:11][C:10]=1[SH:15])=O)(C)(C)C>C(O)=O>[N:8]1[C:9]2[CH:14]=[CH:13][N:12]=[CH:11][C:10]=2[S:15][CH:6]=1
|


|
Name
|
|
|
Quantity
|
33.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C=NC=C1)S
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 days
|
|
Duration
|
3 d
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
a 5N aqueous solution (100 ml) of potassium hydroxide and ether were added to the residue
|
|
Type
|
CUSTOM
|
|
Details
|
to separate an organic layer
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was then distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography on silica gel (dichloromethane:methanol=25:1)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CSC=2C=NC=CC21
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.03 g | |
| YIELD: CALCULATEDPERCENTYIELD | 45.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |